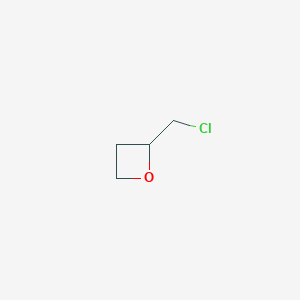

2-(Chloromethyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUELTVQKBEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621919 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45377-87-5 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Chloromethyl Oxetane

Ring-Opening Reactions

The significant ring strain of the oxetane (B1205548) ring, estimated to be around 107 kJ/mol, is a driving force for reactions that lead to its cleavage. wikipedia.org This reactivity is pronounced in the presence of either nucleophiles or acids, which can promote the opening of the ring to form linear ether derivatives.

Nucleophilic Ring Opening

The ring-opening of unsymmetrical oxetanes by nucleophiles is a well-established transformation. magtech.com.cn In the case of 2-(chloromethyl)oxetane, a nucleophile can attack either of the two methylene (B1212753) carbons of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, strong nucleophiles will attack the less sterically hindered carbon atom in an SN2-type mechanism. magtech.com.cn

Computational studies on the analogous compound, 2-(chloromethyl)oxirane (epichlorohydrin), have shown that nucleophilic attack preferentially occurs at the less substituted carbon of the ring (the α-carbon), leading to the "normal" ring-opened product. semanticscholar.orgresearchgate.net A similar regioselectivity can be anticipated for this compound, where the attack would favor the C4 position of the oxetane ring, resulting in a 1-chloro-4-substituted-2-butanol derivative.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, forming an oxonium ion. This activation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. The regioselectivity of acid-catalyzed ring-opening of unsymmetrical oxetanes is dependent on the stability of the resulting carbocation-like transition state. magtech.com.cn Attack of a nucleophile will preferentially occur at the carbon atom that can better stabilize a positive charge. For this compound, this would be the C2 position, as the adjacent oxygen can help stabilize the partial positive charge. This would lead to the formation of a 3-chloro-1-substituted-2-propanol derivative.

While specific studies on the acid-catalyzed hydrolysis of this compound are not prevalent in the reviewed literature, the general mechanism for acid-catalyzed ether cleavage would involve protonation of the oxetane oxygen, followed by nucleophilic attack of water.

Reactions Involving the Chloromethyl Moiety

The chloromethyl group of this compound provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups while preserving the oxetane ring.

Nucleophilic Substitution Reactions

The primary carbon of the chloromethyl group is susceptible to SN2 attack by various nucleophiles, displacing the chloride ion. This allows for the conversion of the chloromethyl group into other functional moieties.

The versatility of the chloromethyl group is demonstrated by its conversion into a range of other functional groups.

Azido (B1232118) Group: The reaction of alkyl halides with sodium azide (B81097) is a common method for the synthesis of azides. The synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) from 3,3-bis(chloromethyl)oxetane (B146354) using sodium azide in the presence of a phase-transfer catalyst has been reported, indicating that the chloromethyl group on the oxetane ring is reactive towards the azide nucleophile. wikipedia.org A similar reaction with this compound would be expected to yield 2-(azidomethyl)oxetane. The synthesis of 2-(azidomethyl)oxazoles has also been achieved via nucleophilic displacement of a bromide with sodium azide. beilstein-journals.org

Ester Group: Esters can be formed by the reaction of alkyl halides with carboxylate salts. The reactivity of poly[this compound] towards benzoate (B1203000) ion has been studied and found to be similar to that of polyepichlorohydrin, confirming the susceptibility of the chloromethyl group to nucleophilic attack by carboxylates. caltech.edu

Ether Group: The Williamson ether synthesis, involving the reaction of an alkyl halide with an alkoxide, can be applied to this compound. For instance, reaction with a phenoxide would yield a phenoxymethyl-substituted oxetane. The synthesis of 2-(phenoxymethyl)oxirane derivatives has been reported, providing a close analogy for this transformation. figshare.comresearcher.life

Thioether Group: Thioethers can be synthesized by the reaction of alkyl halides with thiolates. Potassium thioacetate (B1230152) is a common reagent for the introduction of a protected thiol group, which can then be deprotected to the free thiol. nih.govchemicalbook.comresearchgate.net Reaction of this compound with potassium thioacetate would be expected to produce S-(oxetan-2-ylmethyl) thioacetate.

Cyano Group: The cyano group can be introduced by reacting an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. This reaction with this compound would lead to the formation of 2-(cyanomethyl)oxetane. The synthesis of 2-cyanomethyl indane derivatives has been reported through palladium-catalyzed reactions, showcasing methods for forming C-C bonds with nitrile groups. nih.gov

The following table summarizes the expected products from the nucleophilic substitution reactions on this compound.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)oxetane |

| Carboxylate | Sodium Benzoate (C₆H₅COONa) | Oxetan-2-ylmethyl benzoate |

| Alkoxide | Sodium Phenoxide (C₆H₅ONa) | 2-(Phenoxymethyl)oxetane |

| Thiolate | Potassium Thioacetate (CH₃COSK) | S-(Oxetan-2-ylmethyl) thioacetate |

| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)oxetane |

The reactivity of the chloromethyl group is particularly significant in the context of polymers derived from this compound. Cationic ring-opening polymerization of this compound yields poly[this compound], a linear polyether with pendant chloromethyl groups. wikipedia.orgcaltech.edu These pendant groups serve as reactive handles for the post-polymerization modification of the polymer.

This allows for the synthesis of a variety of functional polymers by reacting the poly[this compound] with different nucleophiles, thereby tailoring the polymer's properties for specific applications. For example, the introduction of polar or reactive functional groups can alter the solubility, thermal properties, and chemical reactivity of the polymer. This approach is analogous to the well-established chemical modification of other polymers bearing chloromethyl groups, such as poly(chloromethylstyrene). The ability to functionalize the polymer after its formation provides a versatile platform for creating a diverse library of materials from a single parent polymer. wiley-vch.demdpi.comnih.govchemrxiv.orgnih.gov

Cross-Coupling Reactions (Analogy to Halogenated Oxetanes)

While specific examples detailing the cross-coupling of this compound are not extensively documented, its reactivity can be understood by analogy to other halogenated oxetanes and the general principles of cross-coupling chemistry. Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, typically involving a metal catalyst, an electrophile, and a nucleophile.

The generally accepted mechanism for these transformations, particularly those catalyzed by palladium or nickel, involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the chloromethyl group). This step is often turnover-limiting and forms a new organometallic intermediate.

Transmetalation: A second organic fragment, typically from an organometallic reagent (e.g., an organoboron or organozinc compound), is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the metal, forming the final product and regenerating the low-valent catalyst, which re-enters the catalytic cycle.

A nickel-catalyzed cross-electrophile coupling reaction between oxetanes and aryl halides has been developed, demonstrating the feasibility of using the oxetane motif in such transformations. This reaction involves the opening of the oxetane ring and the formation of a new carbon-carbon bond. Given that the chloromethyl group is a suitable electrophilic handle, it is mechanistically plausible that this compound could participate in similar cross-coupling reactions, coupling with various nucleophilic partners at the exocyclic chloromethyl carbon.

Table 1: Key Steps in a Typical Cross-Coupling Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The metal catalyst inserts into the carbon-halogen bond of the electrophile (R'-X). |

| Transmetalation | An organic group (R) from an organometallic reagent (R-M) replaces the halogen on the catalyst center. |

| Reductive Elimination | The two organic groups (R and R') are joined and released from the catalyst, forming the product (R-R'). |

Ring Expansion Reactions

The high ring strain of the oxetane core makes it susceptible to ring expansion reactions, providing a pathway to larger, often more stable, heterocyclic systems. These transformations are thermodynamically driven by the release of strain energy.

A significant application of oxetane ring expansion is the synthesis of substituted tetrahydrofurans. Tetrahydrofuran (B95107) moieties are prevalent in a vast number of natural products and biologically active molecules. Photochemical methods have proven effective for converting oxetanes into tetrahydrofuran derivatives. This transformation proceeds under mild, metal-free conditions, showcasing an efficient method for expanding the four-membered ring to a five-membered one.

The mechanism of such ring expansions, particularly under photochemical conditions, is a subject of detailed study. One prominent pathway involves the formation of an oxygen ylide intermediate. The reaction of the oxetane with a carbene, generated photochemically, leads to the formation of this ylide. Computational studies suggest that this ylide intermediate can then undergo rearrangement through a diradical pathway to yield the expanded tetrahydrofuran ring. The specific stereochemical outcome of the reaction is influenced by the bond lengths within the transient ylide intermediate.

Table 2: Mechanistic Pathway for Photochemical Ring Expansion

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1. Ylide Formation | Oxygen Ylide | A photochemically generated carbene reacts with the oxetane oxygen atom. |

| 2. Rearrangement | Diradical Intermediate | The ylide undergoes rearrangement, proceeding through a diradical species. |

| 3. Ring Closure | Tetrahydrofuran | The intermediate collapses to form the thermodynamically more stable five-membered ring. |

C-2 Functionalization Strategies

Beyond reactions that cleave the ring, strategies exist to modify the oxetane at the C-2 position (the carbon adjacent to the ring oxygen) while preserving the core structure. This approach allows for the introduction of various substituents, creating diverse oxetane derivatives.

One effective strategy involves introducing an activating group at the C-2 position that can stabilize an adjacent carbanion. For instance, 2-sulfonyl oxetanes have been synthesized and utilized for this purpose. The electron-withdrawing sulfonyl group increases the acidity of the proton at the C-2 position. Treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), results in deprotonation to form a stabilized carbanion. This nucleophilic intermediate can then react with a range of electrophiles, allowing for the installation of new functional groups at the C-2 position. This methodology highlights a powerful route for elaborating the oxetane scaffold.

Polymerization of 2 Chloromethyl Oxetane

Cationic Ring-Opening Polymerization (CROP) of 2-(Chloromethyl)oxetane

The polymerization of this compound proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process is driven by the high ring strain of the four-membered oxetane (B1205548) ring, which is approximately 107 kJ/mol. radtech.orgwikipedia.org The basicity of the heterocyclic oxygen atom in oxetanes facilitates the reaction with suitable catalysts to form the corresponding polyether. radtech.org The propagation center in this type of polymerization is a tertiary oxonium ion, which is formed through the reaction of the monomer with an initiator. wikipedia.org

Monomer Homopolymerization

The homopolymerization of this compound results in the formation of poly[this compound]. This conversion can be achieved by treating the monomer with specific catalyst systems. caltech.edu The resulting homopolymer is an elastomeric material. caltech.edu Research has shown that poly[this compound] exhibits reactivity similar to that of polyepichlorohydrin when reacting with benzoate (B1203000) ions. caltech.edu

Initiation Systems

Lewis acids are potent initiators for the CROP of oxetanes. Boron trifluoride (BF₃) and its complexes, such as boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), are commonly employed. radtech.orgresearchgate.net BF₃·O(C₂H₅)₂ serves as a convenient source of BF₃, a strong Lewis acid that can activate the oxetane ring for nucleophilic attack. wikipedia.org The polymerization mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxetane ring, which polarizes the C-O bond and facilitates ring-opening by another monomer molecule. For the polymerization of some oxetanes using BF₃, trace amounts of a proton source like water may be necessary to initiate the process. researchgate.net

Table 1: Characteristics of a Common Lewis Acid Initiator

| Initiator | Formula | Type | Role in Polymerization |

|---|

Trialkyl oxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, and stable carbocationic salts are also effective initiators for the CROP of cyclic ethers, including oxetanes. wikipedia.org These compounds are highly electrophilic and can directly alkylate the oxygen atom of the oxetane monomer to form a tertiary oxonium ion, which is the active species for propagation. wikipedia.orgthieme-connect.de This direct formation of the propagating species often leads to a rapid initiation phase.

Strong Brønsted acids can initiate the polymerization of oxetanes by protonating the ring's oxygen atom. nih.govresearchgate.net However, this can lead to the formation of secondary oxonium ions, which may be less reactive compared to the tertiary oxonium ions that drive propagation. wikipedia.org Therefore, while capable of initiating the reaction, they may not always be the initiators of choice for achieving controlled polymerization. wikipedia.org Superacids are noted to be more effective. wikipedia.org

Coordination-type initiators, particularly those based on trialkylaluminum, are effective for the polymerization of oxetanes. A notable system for polymerizing this compound is a mixture of triethylaluminum, acetylacetone, and water. caltech.edu This system successfully converts the monomer into its corresponding elastomeric homopolymer. caltech.edu The polymerization of the structurally related 3,3-bis(chloromethyl)oxetane (B146354) has also been investigated using triisobutylaluminum (B85569) (i-Bu₃Al). researchgate.net These systems are believed to operate through a coordination-insertion mechanism, where the monomer coordinates to the aluminum center before ring-opening and insertion into the growing polymer chain.

Table 2: Summary of Initiation Systems for Oxetane Polymerization

| Initiator Class | Example(s) | Mechanism of Initiation |

|---|---|---|

| Lewis Acids | BF₃·O(C₂H₅)₂ | Coordination to the oxetane oxygen, weakening the C-O bonds and facilitating nucleophilic attack by a monomer. researchgate.netwikipedia.org |

| Trialkyl Oxonium Salts | (C₂H₅)₃OBF₄ | Direct alkylation of the oxetane oxygen to form a tertiary oxonium ion, the propagating species. wikipedia.org |

| Brønsted Acids | Strong acids (e.g., superacids) | Protonation of the oxetane oxygen, leading to ring-opening. wikipedia.orgresearchgate.net |

Solid Acid Catalysts (e.g., Montmorillonite (B579905) Clay)

Solid acid catalysts, particularly clay minerals like montmorillonite, have emerged as effective and promising materials for initiating the ring-opening polymerization of cyclic ethers, including oxetanes. researchgate.netnih.gov Montmorillonite clays (B1170129) are inexpensive, non-corrosive, and offer advantages such as mild reaction conditions and high yields. chinayyhg.com

Maghnite-H+, a proton-exchanged montmorillonite clay, has been demonstrated to be an efficient solid catalyst for the bulk ring-opening polymerization of oxetane. researchgate.netresearchgate.net The catalytic activity of montmorillonite stems from the presence of both Brønsted and Lewis acid sites on its surface. researchgate.netchinayyhg.com The polymerization is typically initiated by protons from the clay, leading to a cationic mechanism. researchgate.net

Research on the polymerization of oxetane using Maghnite-H+ has shown a clear relationship between the catalyst amount, monomer conversion, and the resulting polymer's molecular weight. researchgate.net An increase in the proportion of Maghnite-H+ leads to a higher conversion of the oxetane monomer but a decrease in the number-average molecular weight (Mn) of the polymer. researchgate.net This is illustrated by the data from a study on oxetane polymerization conducted for 30 minutes. researchgate.net

| Maghnite-H+ (% by weight) | Monomer Conversion (%) |

|---|---|

| 5 | 35 |

| 10 | 65 |

| 20 | 80 |

| 50 | 90 |

Data sourced from a review on ring-opening reactions of oxetanes. researchgate.net

The mechanism involves the protonation of the oxygen atom in the oxetane ring by the acidic sites on the clay, which activates the monomer for nucleophilic attack by another monomer molecule, thus initiating polymerization. researchgate.net

Polymerization Mechanisms

The cationic ring-opening polymerization (CROP) of oxetanes, including this compound, can proceed through different mechanistic pathways, primarily the Active Chain End (ACE) and Activated Monomer (AM) mechanisms. The prevailing mechanism is determined by factors such as monomer basicity, ring strain, and the presence of protic additives like water or alcohols. researchgate.net

Active Chain End (ACE) Mechanism

In the Active Chain End (ACE) mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. researchgate.netresearchgate.net This active chain end then reacts directly with a neutral monomer molecule, incorporating it into the chain and regenerating the oxonium ion at the new chain end. researchgate.netrsc.orgaston.ac.uk This is the classical and more common pathway for the cationic polymerization of cyclic ethers in the absence of hydroxyl-containing compounds. researchgate.net The ACE mechanism is responsible for polymerizations where ionic species are at the chain ends. researchgate.net For oxetanes, which are more basic than simple alcohols, polymerization in the absence of protic compounds typically proceeds via the ACE mechanism. researchgate.net

Activated Monomer (AM) Mechanism

The Activated Monomer (AM) mechanism becomes significant in the presence of protic substances like alcohols or water. researchgate.net In this pathway, the monomer is first activated through protonation by the acid catalyst. This protonated, or "activated," monomer then reacts with a neutral hydroxyl end-group of a polymer chain. researchgate.net The key distinction is that the growing chain end is neutral (a hydroxyl group), and the monomer is the activated species. researchgate.net This mechanism is favored when the monomer is less basic than the hydroxyl group of the terminal unit of the growing chain. researchgate.net While more commonly discussed for cyclic esters, the principles of the AM mechanism can apply to cyclic ethers under specific conditions, particularly with added alcohols. researchgate.net

SN1 and SN2 Pathways in CROP

The propagation step in cationic ring-opening polymerization can occur via either an SN1 or SN2 pathway. The SN2 pathway involves a backside nucleophilic attack by a monomer molecule on one of the α-carbon atoms of the terminal cyclic oxonium ion on the growing chain. researchgate.netresearchgate.net This is a single concerted step where the monomer attacks as the ring opens.

Conversely, the SN1 pathway involves the formation of a transient carbenium ion intermediate. koreascience.kr This occurs if the oxonium ion can first open to form a more stable carbenium ion, which is then rapidly attacked by a monomer molecule. Theoretical studies on substituted oxetanes suggest that the propagation may favor an SN1 mechanism over an SN2 one. koreascience.kr This is because the calculated stability of the open-chain carbenium ion is predicted to be more favorable than the cyclic oxonium ion. The relative equilibrium concentration between the cyclic oxonium and the open carbenium ions is a critical factor in determining the dominant mechanism. koreascience.kr

Role of Oxonium Ion Intermediates

Oxonium ions are central to the cationic ring-opening polymerization of this compound. The process is initiated by the formation of a secondary oxonium ion, which then reacts with a monomer to form a more stable, but less reactive, tertiary oxonium ion. researchgate.netuni-muenchen.de This tertiary oxonium ion is the active species at the chain end in the ACE mechanism. ias.ac.in

The stability of these oxonium ion intermediates can significantly impact the polymerization kinetics. In some cases, particularly in photopolymerization, the formation of a long-lived tertiary oxonium ion can lead to an extended induction period before rapid polymerization occurs. researchgate.netrpi.edu The equilibrium between the oxonium ion and a potential open-chain carbenium ion (R₃O⁺ ⇌ R⁺ + R₂O) is crucial. For many oxetane polymerizations, the initiator oxonium ion is substantially more stable than a corresponding carbenium ion, which drives the reaction through an oxonium ion-mediated pathway. ias.ac.in

Computational Insights into Polymerization Pathway

Computational studies, often employing semiempirical methods (like MINDO/3, MNDO, AM1) and density functional theory (DFT), provide theoretical insights into the polymerization of oxetanes. koreascience.krsemanticscholar.orgnih.gov These studies help in understanding the reactivity of monomers and the stability of intermediates.

Theoretical investigations into the cationic polymerization of substituted oxetanes predict that the reactivity during propagation is influenced by the positive charge on the α-carbon atom and the low LUMO energy of the active species. koreascience.kr Calculations of the stabilization energy suggest that the conversion of a cyclic oxonium ion to an open-chain carbenium ion is favorable, with the carbenium ion being more stable by approximately 10-20 kcal/mol. koreascience.kr This finding supports the possibility of an SN1 mechanism being as fast, or faster than, an SN2 mechanism during the propagation step. koreascience.kr DFT calculations on the ring-opening of the related compound 2-(chloromethyl)oxirane confirm that the reaction proceeds via an SN2-like mechanism, involving a backside attack of the nucleophile. semanticscholar.org

Kinetic Aspects of Polymerization

Non-Stationary Polymerization

The polymerization of substituted oxetanes often exhibits non-stationary kinetics. Studies on the related monomer, 3,3-bis(chloromethyl)oxetane, provide insight into this behavior, which can be characterized as a process involving slow initiation, rapid propagation, and slow, degradative chain transfer to the polymer. capes.gov.brresearchgate.netresearchgate.net

This kinetic profile typically results in conversion-versus-time curves with a distinct sigmoidal shape. The process can be broken down into three phases:

An initial acceleration period: This "induction" or "acceleration" phase is attributed to a slow initiation process where the concentration of active centers gradually increases. capes.gov.brresearchgate.net

A "linear" portion: Following the initial phase, the polymerization rate becomes relatively constant as the propagation reaction dominates. capes.gov.brresearchgate.net

A deceleration phase: The rate slows down as the monomer is consumed and as termination or chain transfer reactions become more prominent. capes.gov.brresearchgate.net

This non-stationary behavior, with its characteristic gradual acceleration at the start, has been observed irrespective of the initiator-to-monomer ratio in related systems. capes.gov.brresearchgate.net

Influence of Initiator and Monomer Ratios

The ratio of initiator to monomer is a critical parameter that significantly influences both the rate of polymerization and the molecular weight of the final polymer. Generally, in cationic polymerization, an increase in the initiator concentration leads to a higher number of active centers, which accelerates the rate of monomer conversion. However, this also typically results in the formation of shorter polymer chains and, consequently, a lower number-average molecular weight (Mn).

This trend was demonstrated in the cationic ring-opening polymerization of unsubstituted oxetane using a Maghnite-H+ catalyst. As the proportion of the initiator was increased, the monomer conversion rose, while the molecular weight of the resulting polyether decreased. researchgate.net

Table 1: Effect of Initiator/Monomer Ratio on Oxetane Polymerization

| Initiator/Monomer Weight Ratio | Conversion (%) | Mn ( g/mol ) |

|---|---|---|

| 0.05 | 40 | 18,300 |

| 0.10 | 50 | 11,200 |

| 0.20 | 65 | 7,600 |

Data derived from the polymerization of unsubstituted oxetane with a Maghnite-H+ catalyst. researchgate.net

Furthermore, studies on 3,3-bis(chloromethyl)oxetane have shown that the degree of polymerization is directly proportional to the monomer concentration, which is consistent with chain-growth polymerization mechanisms. researchgate.net

Effect of Reaction Conditions (Temperature, Solvent)

Reaction conditions, particularly temperature and the choice of solvent, play a pivotal role in the polymerization of oxetanes.

Temperature: Temperature has a dual effect on the polymerization process. Higher temperatures generally increase the kinetic energy of the system, leading to a more rapid rate of polymerization. ajpojournals.org However, elevated temperatures can also promote side reactions, such as chain transfer and termination, which can limit the achievable molecular weight and broaden the molecular weight distribution. ajpojournals.orgaston.ac.uk Conversely, lower temperatures can slow the polymerization rate but may afford better control over the polymer structure, leading to higher molecular weights. ajpojournals.orgaston.ac.uk For instance, in the polymerization of 3,3-bis(chloromethyl)oxetane, different catalyst systems have been employed at temperatures ranging from as low as -60°C to as high as 220°C. researchgate.net

Solvent: The solvent is not merely an inert medium but can actively influence the kinetics and mechanism of cationic polymerization. The polarity and solvating power of the solvent can affect the stability and reactivity of the cationic propagating species. In some cases, the solvent can participate in the reaction, leading to side products and a loss of control over the polymerization process. beilstein-journals.org For example, the polymerization of 3,3-bis(chloromethyl)oxetane has been conducted in solvents such as chlorobenzene (B131634) and methylene (B1212753) chloride. capes.gov.brresearchgate.net The choice of solvent is therefore critical for achieving a controlled polymerization and obtaining a well-defined polymer.

Control of Polymer Architecture

The architecture of polyethers derived from this compound, including its stereochemistry and degree of branching, can be controlled by carefully selecting the polymerization conditions and catalyst systems.

Stereospecific Propagation in 2-Substituted Oxetanes

The presence of a substituent at the 2-position of the oxetane ring introduces a chiral center. During ring-opening polymerization, the monomer can add to the growing chain in different stereochemical orientations. Uncontrolled propagation can lead to an atactic polymer with random stereochemistry. However, achieving stereospecific propagation can yield isotactic or syndiotactic polymers, which have highly ordered structures and distinct physical properties.

Research on the polymerization of monofunctional oxetanes has shown that the choice of catalyst is crucial for controlling stereochemistry. The use of chelated aluminum catalysts has been found to produce polymers with higher syndiotactic fractions compared to those obtained with unchelated aluminum catalysts. core.ac.uk This indicates that the coordination environment of the catalyst's active center can direct the incoming monomer to add in a specific orientation, leading to a stereoregular polymer. It is also noted that substituents at the 2-position can sometimes cause steric hindrance that inhibits polymerization. uni-muenchen.de

Degree of Branching in Polyethers

Branching in polyethers produced via cationic ring-opening polymerization is a common phenomenon that arises from chain transfer reactions to the polymer backbone. researchgate.netlibretexts.org This process can significantly alter the polymer's morphology and properties, such as its viscosity, solubility, and thermal characteristics.

The mechanism of branching often involves the active cationic center at the end of a growing chain abstracting a hydride from the backbone of another polymer chain (intermolecular transfer) or its own backbone (intramolecular transfer). libretexts.org This terminates the original chain but creates a new cationic site on the polymer backbone from which a new branch can grow.

Studies on the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane have provided detailed insights into branching mechanisms. It was found that both intramolecular chain transfer and the coexistence of two different propagation mechanisms—the active chain end (ACE) and activated monomer (AM) mechanisms—contribute to the final polymer architecture. acs.org In this system, the monomer conversion proved to be the primary factor determining the final degree of branching (DB). acs.org

Table 2: Effect of Monomer Conversion on Degree of Branching (DB)

| Reaction Time (h) | Monomer Conversion (%) | Degree of Branching (DB) |

|---|---|---|

| 1 | 35 | 0.15 |

| 2 | 58 | 0.22 |

| 4 | 82 | 0.31 |

| 21 | 100 | 0.41 |

Data derived from the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane. acs.org

The significant role of chain transfer reactions, including both intermolecular and intramolecular processes, highlights the complexity of controlling the architecture of polyethers derived from substituted oxetanes. researchgate.netacs.org

Copolymerization with Other Cyclic Ethers

Copolymerization is a versatile strategy to modify the properties of poly[this compound]. By incorporating other cyclic ether monomers, it is possible to tailor characteristics such as flexibility, solubility, and thermal properties.

The composition and microstructure of the resulting copolymer are governed by the monomer reactivity ratios (r₁ and r₂). For the BCMO (M₁) and THF (M₂) system, the reactivity ratios were determined to be r₁(BCMO) = 0.82 and r₂(THF) = 1.00 when catalyzed by BF₃·(C₂H₅)₂O at 0°C. researchgate.net Since both values are close to 1, it indicates that the propagating chain ends show little preference for adding either monomer, resulting in the formation of a random copolymer. researchgate.net In another study involving 3-chloromethyl-3-allyloxymethyl-oxetane (CAO, M₁) and THF (M₂), the reactivity ratios were found to be r₁(CAO) ≈ 1.40 and r₂(THF) ≈ 0.60. jst.go.jp The fact that r₁ > 1 suggests that the growing chain ending in a CAO unit preferentially adds another CAO monomer over THF. Conversely, r₂ < 1 indicates that a chain ending in a THF unit also prefers to add a CAO monomer.

Incorporating the less-strained and more flexible THF units into the polyoxetane backbone disrupts the polymer's regularity. This structural alteration can lead to amorphous copolymers with lower glass transition temperatures compared to the oxetane homopolymer. researchgate.net Furthermore, the presence of comonomer units along the chain significantly reduces the likelihood of side reactions, such as the formation of cyclic oligomers. tandfonline.comaston.ac.uk

Table 1: Monomer Reactivity Ratios in the Cationic Copolymerization of Oxetane Derivatives (M₁) with Tetrahydrofuran (B95107) (M₂) at 0°C

| Oxetane Monomer (M₁) | r₁ | r₂ (THF) | Catalyst | Resulting Copolymer Structure | Reference |

|---|---|---|---|---|---|

| 3,3-bis(chloromethyl)oxacyclobutane (BCMO) | 0.82 ± 0.05 | 1.00 ± 0.05 | BF₃·(C₂H₅)₂O | Random | researchgate.net |

| 3-chloromethyl-3-allyloxymethyl-oxetane (CAO) | ~1.40 | ~0.60 | Boron trifluoride etherate | Random, enriched with CAO units | jst.go.jp |

This compound can be copolymerized with other substituted oxetanes to fine-tune the properties of the final material. This approach allows for the synthesis of copolymers with a combination of properties derived from each monomer unit. For instance, copolymerizing an oxetane with a flexible side chain and one with a reactive or energetic side chain can produce a material that balances mechanical properties with specific functionalities.

A relevant example is the copolymerization of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), two energetic monomers. researchgate.net The copolymerization, catalyzed by a triisobutylaluminum/water system, yields high molecular weight polymers. The properties of the resulting energetic thermoplastic elastomers, such as crystallinity and mechanical strength, can be systematically varied by adjusting the ratio of BAMO to AMMO units in the copolymer. researchgate.net This principle applies broadly to the copolymerization of different oxetane derivatives, where the final polymer properties reflect the combined characteristics of the incorporated monomers.

Several strategies can be employed to control the composition and microstructure (e.g., random, alternating, or block) of copolymers derived from this compound:

Monomer Feed Ratio: The composition of the copolymer is directly influenced by the initial concentration of each monomer in the reaction mixture. By adjusting the feed ratio, the proportion of each monomer unit in the final polymer can be controlled, as described by the copolymer equation.

Monomer Reactivity Ratios: The inherent reactivity of the monomers, quantified by their reactivity ratios (r₁ and r₂), determines the sequence distribution. A system where both r₁ and r₂ are close to 1 will produce a random copolymer, while a system where both are close to 0 will tend toward an alternating structure. researchgate.netjst.go.jp

Choice of Initiator and Catalyst: The catalytic system can influence the kinetics of the polymerization and the relative rates of monomer incorporation. Common initiators for cationic ring-opening polymerization of oxetanes include Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). researchgate.netjst.go.jp

Sequential Monomer Addition: To create block copolymers, a living polymerization technique can be used. This involves polymerizing one monomer to completion and then introducing the second monomer to the living polymer chains, resulting in a block structure. This method requires a stable propagating center with minimal termination or chain transfer reactions.

Side Reactions in Oxetane Polymerization

During the cationic ring-opening polymerization of oxetanes, several side reactions can occur, which may affect the molecular weight, structure, and yield of the desired polymer.

A significant side reaction in the homopolymerization of oxetanes is the formation of cyclic oligomers, with the cyclic tetramer being the most common product. tandfonline.comaston.ac.ukwikipedia.org This occurs through an intramolecular chain transfer mechanism known as "backbiting." In this process, an oxygen atom from the polymer backbone nucleophilically attacks the active tertiary oxonium ion at the end of its own chain, leading to the cleavage of a cyclic oligomer. tandfonline.comwikipedia.org

The formation of these oligomers results in a bimodal molecular weight distribution in the final product, with one peak corresponding to the high molecular weight polymer and another to the low molecular weight cyclic species. aston.ac.uk However, this side reaction is significantly suppressed during the copolymerization of oxetane with other cyclic ethers like THF. The incorporation of the comonomer units into the polymer backbone disrupts the structural regularity required for the chain to fold back on itself in the correct conformation for the backbiting reaction to occur. tandfonline.com

Depolymerization is the reverse of the propagation reaction and can theoretically occur during polymerization. This process can also proceed via a backbiting mechanism, where the penultimate oxygen atom of the growing chain attacks the active center, leading to the scission of the terminal monomer unit. wikipedia.org

However, for the polymerization of oxetanes, depolymerization is generally considered to be an insignificant side reaction. The primary reason is the high ring strain of the four-membered oxetane ring. The reformation of such a strained ring from a linear polymer chain is energetically unfavorable. Therefore, the equilibrium of the polymerization strongly favors the formation of the open-chain polymer over the cyclic monomer. wikipedia.org

Chain Transfer to Polymer

Chain transfer to the polymer is a significant reaction that can occur during the cationic ring-opening polymerization of oxetanes, influencing the final molecular weight and structure of the polymer. This process involves the active center of a growing polymer chain being transferred to another polymer chain. In the context of oxetane polymerization, this can lead to the formation of branched structures.

While specific studies focusing exclusively on chain transfer to polymer for this compound are not extensively detailed in the provided research, the behavior of structurally similar compounds like 3,3-bis(chloromethyl)oxetane (BCMO) offers valuable insights. In the polymerization of BCMO, chain transfer to the polymer has been identified as a slow, degradative process. This reaction can result in the formation of insoluble polymers, particularly at higher temperatures, which is sometimes attributed to the entanglement of very high molecular weight macromolecules or the formation of macrocycles.

In the case of oxetane, data supports the formation of branched structures in active solutions, which arise from an intermolecular chain transfer reaction to the polymer chains, yielding non-strained oxonium-ions. Such reactions reduce the average molecular weight of the final polymer. The process is a form of termination for one chain while initiating growth from a new position along another polymer's backbone, leading to branching.

Key Characteristics of Chain Transfer to Polymer in Oxetane Polymerization:

| Feature | Description | Reference |

| Reaction Type | Intermolecular transfer of an active center from a growing chain to a polymer backbone. | |

| Outcome | Formation of branched polymer structures and reduction in average molecular weight. | |

| In BCMO Polymerization | Described as a slow, degradative process that can lead to insoluble products at high temperatures. | |

| Mechanism | A growing chain deactivates, and a new active site is generated on a different polymer chain. |

Photo-Cationic Polymerization Considerations

Photo-cationic polymerization is a method that uses light to initiate the cationic polymerization process. For oxetanes, this method presents several distinct characteristics compared to other cyclic ethers like epoxides. Three primary factors influence the reactivity of cyclic ethers in cationic ring-opening polymerization: basicity, ring strain, and steric factors. While oxetanes and epoxides have similar ring strains (107 kJ/mol for oxetane vs. 114 kJ/mol for ethylene (B1197577) oxide), oxetane possesses a considerably higher basicity. This higher basicity is expected to make oxetanes more reactive during photoinitiated cationic ring-opening polymerization.

However, the photopolymerization of 3,3-disubstituted oxetanes often displays a notable induction period, which is then followed by a very rapid, thermally accelerated polymerization. The presence of a long-lived tertiary oxonium ion intermediate, which is very stable, is thought to limit the initiation rate, contributing to this induction period.

Influence of Substituents on Reactivity (e.g., Electron-Donating Groups at C-2)

The reactivity of the oxetane ring during the initiation stage of photo-cationic polymerization can be significantly enhanced by the introduction of specific substituents. Placing an electron-donating group at the C-2 position of the oxetane ring is an effective strategy to increase reactivity.

This enhancement is attributed to the formation of a stable secondary carbocation intermediate, which facilitates a faster SN1 ring-opening mechanism. For instance, an oxetane monomer featuring a p-methoxyphenyl group (an electron-donating group) at the C-2 position, namely 3,3-dimethyl-2-(p-methoxy-phenyl)-oxetane (MPO), demonstrates higher reactivity toward cationic polymerization. This increased reactivity is explained by the faster ring-opening during initiation, which is caused by the stable benzyl-type carbocation intermediate that is formed.

Effect of Substituents on Oxetane Reactivity in Photo-Cationic Polymerization:

| Substituent Position | Type of Group | Effect on Reactivity | Mechanism of Action | Reference |

| C-2 | Electron-Donating (e.g., p-methoxyphenyl) | Enhances reactivity | Stabilizes the secondary carbocation intermediate, promoting a faster SN1 ring-opening. |

Acceleration Mechanisms

Several mechanisms can be employed to accelerate the photo-cationic polymerization of oxetanes and overcome the characteristic induction period.

One primary method is the use of co-monomers. Formulating oxetanes with cycloaliphatic diepoxides has been shown to accelerate the polymerization rate. Highly reactive epoxides, such as cyclohexene (B86901) oxide, can act as "kick-start" accelerators. These epoxides exhibit virtually no induction period and undergo rapid ring-opening, which generates considerable thermal energy. This exotherm increases the reaction temperature, which in turn helps to overcome the stability of the tertiary oxonium ion intermediate of the oxetane, allowing polymerization to proceed immediately. The more reactive oxiranium ions formed from the epoxide can also rapidly induce the polymerization of the less reactive oxetane monomer.

Another approach involves using hybrid photopolymer systems. Combining oxetane monomers with acrylate (B77674) monomers can markedly accelerate the polymerization process. This creates interpenetrating polymer networks (IPNs).

Additionally, the concentration of the photoinitiator plays a crucial role. Increasing the concentration of the photoinitiator can lead to an increase in both the polymerization rate and the final monomer conversion.

Finally, introducing an oxetane with an electron-donating group at the C-2 position, like MPO, can serve as a good accelerator for other oxetane monomers that lack such a group. When MPO is added to another oxetane monomer formulation, the polymerization of the two monomers undergoes copolymerization, leading to an accelerated polymerization of the oxetane rings.

Summary of Acceleration Mechanisms for Oxetane Photo-Cationic Polymerization:

| Acceleration Mechanism | Description | Example | Reference |

| Use of Co-monomers | Copolymerizing with highly reactive monomers, particularly epoxides. | Adding cycloaliphatic diepoxides or cyclohexene oxide to the formulation. | |

| Hybrid Systems | Combining with monomers that polymerize via a different mechanism, like free-radical polymerization. | Formulating with acrylate monomers to form Interpenetrating Polymer Networks (IPNs). | |

| Increased Initiator Concentration | Higher concentration of photoinitiator generates more active species. | Increasing the weight percentage of the photoacid generator in the formulation. | |

| Use of Reactive Oxetanes | Adding an oxetane monomer that is inherently more reactive due to its substituents. | Using 3,3-dimethyl-2-(p-methoxy-phenyl)-oxetane (MPO) as a co-monomer. |

Computational Studies on 2 Chloromethyl Oxetane and Oxetane Systems

Mechanistic Investigations of Ring-Opening Polymerization

The cationic ring-opening polymerization of oxetanes is a key process for the synthesis of polyethers. Computational studies have been instrumental in mapping out the step-by-step mechanism of this reaction, from initiation to propagation.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules and reaction mechanisms. For the ring-opening polymerization of oxetane (B1205548), DFT methods, such as B3LYP, have been utilized to explore the potential energy surface of the reaction. rsc.org These calculations provide valuable information on the geometries of reactants, products, and transition states, as well as the energetics of the polymerization process. The choice of basis sets, such as 6-31G(d,p) and 6-311++G(d,p), is crucial for obtaining accurate results. rsc.org DFT studies have shown that the polymerization of oxetane is initiated by an acid catalyst, leading to a protonated oxetane cation. rsc.org The subsequent propagation steps involve the nucleophilic attack of an oxygen atom from an incoming oxetane monomer on one of the carbon atoms of the protonated oxetane ring. rsc.org

In addition to DFT, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been applied to study oxetane polymerization. Methods like Møller-Plesset perturbation theory (MP2) have been used to provide a higher level of theoretical accuracy. rsc.org These methods are often used to validate the results obtained from DFT calculations and to provide a more refined understanding of the electronic effects during the polymerization. Ab initio calculations have corroborated the mechanistic pathways proposed by DFT studies, confirming the nature of the intermediates and transition states involved in the ring-opening process. rsc.org

A critical aspect of computational studies is the full optimization of the geometrical parameters (bond lengths, bond angles, and dihedral angles) for all species along the reaction pathway. For the polymerization of oxetane, the geometries of the oxetane monomer, the protonated oxetane cation (reactant), the transition state for the ring-opening, and the resulting carbocation intermediate have been fully optimized. rsc.org These optimizations reveal the structural changes that occur as the reaction progresses. For instance, in the transition state, the C-O bond of the oxetane ring is partially broken, and a new C-O bond with the incoming monomer is partially formed.

Table 1: Optimized Geometrical Parameters for the Dimerization of Oxetane rsc.org

| Parameter | Reactant Complex (Ox + Ox-H⁺) | Transition State (TS) | Intermediate |

| Bond Lengths (Å) | |||

| O₁-C₂ (attacking oxetane) | 1.445 | 1.458 | 1.432 |

| C₂-C₃ (attacking oxetane) | 1.538 | 1.536 | 1.531 |

| O₁-C₄ (attacking oxetane) | 1.445 | 1.458 | 1.432 |

| O₅-C₆ (protonated oxetane) | 1.481 | 1.698 | 2.761 |

| C₆-C₇ (protonated oxetane) | 1.523 | 1.503 | 1.524 |

| O₅-C₈ (protonated oxetane) | 1.481 | 1.451 | 1.428 |

| O₁---C₆ (new bond) | 3.121 | 2.222 | 1.498 |

| **Bond Angles (°) ** | |||

| C₂-O₁-C₄ (attacking oxetane) | 91.8 | 91.5 | 93.2 |

| C₆-O₅-C₈ (protonated oxetane) | 94.8 | 98.2 | 114.5 |

| O₁-C₆-C₇ (new bond formation) | - | 101.3 | 109.8 |

Note: The atom numbering is illustrative for the reaction between an oxetane molecule (Ox) and a protonated oxetane cation (Ox-H⁺). Data obtained from B3LYP/6-31G(d,p) calculations.

By calculating the energies of the optimized structures, a potential energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur during the polymerization and allows for the determination of key thermodynamic and kinetic parameters. The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is a critical value obtained from these studies. For the initial step of oxetane polymerization, computational studies have shown that the activation energy is relatively low, indicating that the reaction can proceed readily once initiated. rsc.org As the polymer chain grows, the activation energy for subsequent monomer additions may change.

Table 2: Calculated Energies and Activation Energy for Oxetane Dimerization rsc.org

| Species | Energy (Hartree) | Relative Energy (kJ/mol) |

| Reactant Complex (Ox + Ox-H⁺) | -463.695 | 0.0 |

| Transition State (TS) | -463.681 | 36.7 |

| Intermediate | -463.742 | -123.4 |

Note: Energies calculated at the B3LYP/6-31G(d,p) level. The activation energy is the energy difference between the transition state and the reactant complex.

Vibrational frequency analysis is performed on all optimized geometries to characterize them as either minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface. For a minimum, all calculated vibrational frequencies are real. In contrast, a transition state is characterized by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org This analysis is essential for confirming that the located transition state structure indeed connects the reactants and products of a specific reaction step. For the oxetane polymerization, vibrational analysis has confirmed the nature of the stationary points along the polymerization pathway. rsc.org

To further confirm that a calculated transition state connects the correct reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.org An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. For the ring-opening of oxetane, IRC calculations starting from the transition state have been shown to lead to the reactant complex in one direction and the ring-opened intermediate in the other, thereby validating the calculated reaction pathway. rsc.org This method provides a clear and unambiguous connection between the transition state and the corresponding energy minima it connects.

Solvent Effects in Polymerization

The choice of solvent can significantly influence the outcome of a polymerization reaction. Computational studies allow for the investigation of these effects at a molecular level. The self-consistent reaction field (SCRF) theory is a common method used to model the influence of a solvent on a chemical reaction. rsc.org

For instance, in the context of the ring-opening polymerization of oxetane cations, computational models have been used to explore the impact of solvents like tetrahydrofuran (B95107) and dichloromethane. rsc.org These studies analyze how the solvent environment affects the energies of reactants, transition states, and products, thereby influencing the reaction kinetics and thermodynamics. The polarity of the solvent can stabilize or destabilize charged intermediates, which in turn can alter the activation energy of the polymerization process. rsc.orgucsb.edu

A study on Anderson polyoxometalates demonstrated that solvent effects can lead to structural changes in molecules. nih.gov For ions with a high negative charge, the inclusion of a solvent in the computational model can cause a contraction of the cluster and an increase in the frequencies of certain vibrational bands. nih.gov This highlights the importance of considering the solvent environment for accurate predictions of molecular properties and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods are instrumental in analyzing the distribution of electrons and the nature of chemical bonds, which is crucial for understanding polymerization mechanisms.

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key concept in chemical reactivity. In the context of oxetane polymerization, the HOMO of an incoming oxetane monomer interacts with the LUMO of the growing polymer chain's active center.

Computational studies, often employing Density Functional Theory (DFT), can calculate the energies and shapes of these frontier orbitals. nih.govaimspress.com The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the ring-opening polymerization of oxetane, the reaction is driven by the attack of the oxygen atom of an oxetane molecule on a carbon atom of the oxetane cation. rsc.org This interaction can be rationalized by considering the overlap of the oxygen's HOMO with the carbon's LUMO.

The analysis of HOMO-LUMO interactions helps in understanding the charge transfer and delocalization that occur during the reaction. wu.ac.th These computational insights are vital for predicting the course of the polymerization and for designing new monomers with desired reactivity.

Studies on Oxetane Reactivity and Stability

The reactivity and stability of oxetanes are governed by their strained four-membered ring structure. beilstein-journals.org Computational studies have been employed to quantify this ring strain and to understand how it influences their chemical behavior. beilstein-journals.org

DFT has been used to screen novel energetic oxetane derivatives. nih.gov These studies calculate properties such as heats of formation, density, and strain energy to predict the stability and potential performance of these molecules as components of energetic polymers. nih.gov The concept of chemical hardness, derived from electronic structure calculations, is used to analyze the susceptibility of these compounds to chemical reactions. nih.gov

Furthermore, computational analyses have shed light on the role of the oxetane moiety in complex molecules. For example, in the anticancer drug paclitaxel (B517696), computational studies have suggested that the oxetane ring acts as a conformational lock, rigidifying the structure. acs.orgmagtech.com.cn These studies also explore the oxetane's role as a hydrogen-bond acceptor. acs.org

Computational Prediction of Polymerization Behavior

Computational chemistry offers powerful tools to predict the behavior of monomers in polymerization reactions. By simulating the reaction pathways, it is possible to gain a deeper understanding of the mechanism and to predict the properties of the resulting polymers.

For the ring-opening polymerization of oxetane cations, DFT and ab initio methods have been used to fully optimize the geometries of reactants, transition states, intermediates, and products. rsc.org By analyzing the energies along the reaction coordinate, the activation energies for the initiation and propagation steps can be determined. rsc.org These calculations have shown that the polymerization of oxetane proceeds through the continuous attack of the oxygen atom of an oxetane on the carbon atom of the oxetane cation, with a very low activation energy in the initial step. rsc.org

Such computational screenings can guide the design of new oxetane derivatives with tailored properties for specific applications, such as energetic binders for propellants. nih.gov

Computational Studies on Polymer Functionalization Reactions

The functionalization of polymers is a key strategy for creating materials with specific properties. Computational studies can provide valuable insights into the mechanisms of these reactions and help in designing efficient synthetic routes.

While specific computational studies focusing solely on the functionalization of poly[2-(chloromethyl)oxetane] are not prevalent in the provided search results, the general principles of applying computational chemistry to polymer functionalization are well-established. For instance, in the development of PRMT5 degraders, a computational approach was used to guide the modification of an inhibitor. mdpi.com The oxetane group was identified as a solvent-exposed region that does not interact with the target protein, suggesting it as a suitable point for attaching a linker without affecting the binding affinity. mdpi.com

Similarly, computational methods can be applied to study the reactions of the chloromethyl side group in poly[this compound]. By modeling the reaction pathways of nucleophilic substitution on the chloromethyl group, it is possible to predict the feasibility and outcome of various functionalization strategies. These studies can help in selecting appropriate reagents and reaction conditions to achieve the desired degree of functionalization and to avoid unwanted side reactions.

Applications of 2 Chloromethyl Oxetane Derivatives and Polymers

In Organic Synthesis

The strained four-membered ring of oxetanes, including 2-(chloromethyl)oxetane, makes them valuable intermediates in organic synthesis. nih.govresearchgate.net Their high ring strain, comparable to that of oxiranes, drives their reactivity in various chemical transformations. beilstein-journals.orgnih.gov

As Versatile Synthetic Intermediates

This compound and its derivatives are versatile building blocks in the synthesis of a wide array of organic compounds. researchgate.netnih.gov The presence of the reactive chloromethyl group alongside the strained oxetane (B1205548) ring allows for a diverse range of chemical modifications. These intermediates can undergo ring-opening reactions with various nucleophiles, leading to the formation of functionalized products. researchgate.netyoutube.com The inherent reactivity of the oxetane ring, driven by its significant ring strain of approximately 25.5 kcal/mol, facilitates these transformations. beilstein-journals.orgnih.gov

The versatility of oxetane derivatives is further highlighted by their use in constructing complex molecular architectures. For instance, the intramolecular Williamson ether synthesis is a common method for forming the oxetane ring, although it often requires multi-step sequences to prepare the necessary precursors. nih.gov Newer methods, such as those involving C–H functionalization of alcohols, provide more direct access to a wider range of oxetane structures. nih.gov

Precursors for Heterocyclic Systems

Oxetanes, including those with a chloromethyl substituent, serve as valuable precursors for the synthesis of other heterocyclic systems. nih.govresearchgate.net Strategic manipulations of the strained oxetane ring, such as ring expansion and ring-opening, allow for the construction of various heterocyclic frameworks. nih.govnih.gov

For example, the reaction of 3-(2-oxoalkylidene)oxetanes with boron trifluoride can lead to the formation of furans through a ring-opening and subsequent cyclization cascade. nih.gov Similarly, various synthetic strategies have been developed to convert oxetanes into other heterocyclic structures, demonstrating their utility as starting materials in the synthesis of diverse and complex molecules. nih.govethz.ch

Building Blocks for Complex Molecule Synthesis

The unique structural features of this compound and its derivatives make them valuable building blocks in the total synthesis of complex natural products and other intricate molecules. beilstein-journals.orgnih.gov The oxetane ring can act as a conformational lock, rigidifying molecular structures, a property that has been recognized in natural products like paclitaxel (B517696) (Taxol). acs.org

The incorporation of the oxetane moiety can also improve the physicochemical properties of molecules, such as solubility, making them attractive for applications in medicinal chemistry. nih.govacs.org The synthesis of complex molecules often involves the use of oxetane-containing building blocks, which can be accessed through various synthetic routes, including the functionalization of commercially available oxetanes or de novo synthesis of the oxetane ring. beilstein-journals.orgnih.gov For instance, the synthesis of spirocyclic oxetanes has been achieved through methods like 1,4-C–H insertion followed by Williamson etherification. beilstein-journals.org

In Polymer Science and Materials Engineering

The ability of oxetanes to undergo ring-opening polymerization makes them important monomers in polymer science. wikipedia.org This process is driven by the relief of ring strain and can be initiated by various catalytic systems. rsc.org

Functional Polyethers and Polymers

This compound and its derivatives are key monomers in the synthesis of functional polyethers and other polymers. The cationic ring-opening polymerization of these monomers leads to the formation of polyethers with pendant functional groups. wikipedia.orgradtech.org This polymerization can be initiated by various catalysts, including Lewis acids and super acids. wikipedia.orgrsc.org

The properties of the resulting polymers can be tailored by the choice of substituents on the oxetane ring. For example, the polymerization of 3-methyl-3-hydroxymethyleneoxetane yields a polymer that is soluble in polar solvents. jlu.edu.cn Copolymers of oxetanes with other cyclic ethers, such as tetrahydrofuran (B95107) (THF), are also synthesized to modify the properties of the resulting materials, such as crystallinity and mechanical toughness. wikipedia.orgnih.gov

Energetic Polymers for Propellants and Explosives

A significant application of this compound derivatives is in the field of energetic materials. These compounds serve as precursors to energetic polymers used in solid rocket propellants and explosives. at.uadtic.mil The chloromethyl group can be readily converted to energetic functionalities like azido (B1232118) (-N₃) or nitrato (-ONO₂) groups. at.uadtic.mil

One of the most well-known energetic polymers derived from an oxetane is poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO). The synthesis of the BAMO monomer involves the reaction of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with sodium azide (B81097). dtic.milwikipedia.orgwikipedia.org BCMO itself is synthesized from pentaerythritol (B129877) trichlorohydrin. wikipedia.org PolyBAMO and its copolymers with other energetic monomers like 3-azidomethyl-3-methyloxetane (AMMO) are used as energetic binders in propellant formulations. nih.govwikipedia.org

Another important class of energetic polymers derived from oxetanes includes those containing nitrato groups. For instance, poly(glycidyl nitrate) (PGN) is a well-known energetic prepolymer. at.uagoogle.com While not directly synthesized from this compound, the synthetic strategies for energetic polyethers often involve similar ring-opening polymerization mechanisms. Copolymers of energetic oxetanes with non-energetic monomers like THF are also developed to improve the mechanical properties of the resulting energetic materials. nih.gov

The introduction of energetic groups significantly increases the energy content of the polymers, making them suitable for high-performance applications. at.ua Research in this area continues to explore new energetic oxetane monomers and polymers with improved performance and safety characteristics. d-nb.infouni-muenchen.de

In Medicinal Chemistry and Drug Discovery

The oxetane ring has emerged from being an academic curiosity to a highly valuable structural motif in modern drug discovery. nih.govacs.org Its incorporation into drug candidates is a strategy used by medicinal chemists to fine-tune the physicochemical properties of a molecule to improve its drug-like characteristics. nih.govresearchgate.net The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. nih.govacs.org

The oxetane motif is frequently employed as a bioisostere—a substituent that retains similar biological activity to the group it replaces while offering improved properties. It is often used as a replacement for gem-dimethyl and carbonyl groups. nih.govnih.gov

Key Advantages of Incorporating an Oxetane Motif:

Improved Metabolic Stability: Replacing metabolically vulnerable groups, such as gem-dimethyl groups or certain ketones, with an oxetane can block sites of oxidative metabolism by cytochrome P450 enzymes. nih.govacs.orgacs.org This often leads to improved metabolic stability and better pharmacokinetic profiles. researchgate.netnih.gov

Modulation of Basicity: The strong electron-withdrawing effect of the ether oxygen can significantly reduce the basicity (pKa) of nearby amine groups, which can be beneficial for optimizing a drug's selectivity, permeability, and toxicity profile. nih.gov

Increased Three-Dimensionality (sp³ content): The puckered, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule. nih.gov This can lead to better binding affinity and selectivity for the biological target. digitellinc.com

The following table summarizes selected examples from the literature where the introduction of an oxetane motif led to measurable improvements in key drug-like properties.

| Original Moiety | Property Issue | Oxetane-Containing Analogue | Observed Improvement | Reference |

| gem-Dimethyl Group | Metabolic Lability | 3,3-Disubstituted Oxetane | Increased metabolic stability, reduced lipophilicity. | nih.govacs.org |

| Carbonyl Group | Metabolic Lability | Spirocyclic Oxetane | Improved metabolic stability while maintaining H-bonding. | nih.govacs.org |

| Ethyl-piperazine | High Basicity, Poor Selectivity | Oxetanyl-piperazine | Reduced basicity, doubled selectivity, maintained metabolic stability. | nih.govacs.org |

| Pyrazolopyrimidinone | Poor Metabolic Stability & Solubility | Oxetane-containing pyrazolopyrimidinone | Substantially improved metabolic stability and aqueous solubility. | nih.gov |

| Benzamide | Planar Structure | Aryl amino-oxetane | Increased 3D conformation, higher aqueous solubility, maintained metabolic stability. | digitellinc.com |

Role in Modulating Physicochemical Properties of Drug Candidates

The incorporation of the oxetane motif, often via derivatives like this compound, has become a significant strategy in medicinal chemistry to enhance the physicochemical properties of drug candidates. acs.orgacs.org Introducing an oxetane ring can favorably impact aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The small, polar nature of the oxetane ring allows for the introduction of steric bulk without a significant increase in lipophilicity, a common drawback with other groups like the gem-dimethyl group. acs.orgnih.gov

One of the key advantages of using oxetane derivatives is the improvement of a compound's "drug-like" properties. acs.org For instance, replacing a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility, in some cases by a factor of over 4000, while also often improving metabolic stability. researchgate.netscirp.org This is partly due to the increased polarity of oxetane derivatives compared to other cyclic ethers. acs.org

Furthermore, the strong electron-withdrawing nature of the oxetane ring can influence the basicity (pKa) of nearby functional groups, particularly amines. acs.orgnih.gov Placing an oxetane ring at different positions relative to an amine can systematically reduce its basicity, which is a crucial factor in controlling a drug's pharmacokinetic profile and reducing potential liabilities. nih.gov

Detailed Research Findings:

Solubility and Metabolic Stability: Studies have demonstrated that introducing an oxetane can increase aqueous solubility and reduce intrinsic clearance rates in human and mouse liver microsomes, indicating improved metabolic stability. acs.org For example, in one study, an oxetane-containing compound showed reduced hERG inhibition due to lower lipophilicity. acs.org

Lipophilicity (LogD/cLogP): The replacement of a gem-dimethyl group with a more polar oxetane motif effectively reduces the calculated LogP (cLogP), which can lead to a decrease in metabolic liability. acs.org In a late-stage drug optimization campaign for Entospletinib, introducing an oxetane improved metabolic stability and solubility while reducing basicity. acs.orgnih.gov

Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane ring significantly reduces the pKa of adjacent amines. The effect is most pronounced when the oxetane is in the alpha position (a reduction of ~2.7 pKa units) and diminishes with distance. nih.gov

Analogs for Specific Functional Groups

Oxetane derivatives, including those synthesized from this compound, are increasingly utilized as bioisosteres for common functional groups in drug discovery. acs.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has proven to be a valuable replacement for gem-dimethyl and carbonyl groups. acs.orgresearchgate.netnih.gov

Gem-dimethyl Group Analog: The oxetane motif is considered a more polar equivalent of a gem-dimethyl group with a similar spatial arrangement. acs.org This substitution can block metabolically weak C-H bonds without the unfavorable increase in lipophilicity associated with the gem-dimethyl group. acs.orgnih.gov

Carbonyl Group Analog: Oxetanes can also serve as surrogates for carbonyl functionalities. acs.orgacs.orgnih.gov They can mimic the hydrogen-bonding ability and dipole moment of carbonyls while increasing the three-dimensionality of the molecule. acs.org Specifically, 3-oxetanols have been investigated as potential bioisosteres for carboxylic acids, and other derivatives have been proposed as replacements for esters and amides. nih.gov While promising, the application of oxetanes as carbonyl isosteres has been somewhat limited by the synthetic challenges in accessing the required 3,3-disubstituted oxetanes. acs.orgnih.gov

Occurrence in Natural Products (e.g., Paclitaxel) and their Biosynthesis

The oxetane ring is a relatively rare structural motif in natural products, but its presence is often associated with significant biological activity. acs.org The most prominent example is the anticancer drug Paclitaxel (Taxol®), which was first isolated from the bark of the Pacific yew tree (Taxus brevifolia). acs.orgwikipedia.org The oxetane ring in Paclitaxel is crucial for its mechanism of action, which involves binding to and stabilizing microtubules during cell division. acs.orgwikipedia.org Computational studies suggest the oxetane acts as a conformational lock, rigidifying the structure, or as a hydrogen-bond acceptor. acs.org

The biosynthesis of the complex oxetane ring in Paclitaxel has been a subject of intense research. nih.govresearchgate.netscilit.com Recent breakthroughs have identified a novel cytochrome P450 enzyme, named oxetane synthase (TmCYP1), that catalyzes the formation of the oxetane ring in tetracyclic taxoids. scilit.com Isotope labeling experiments and theoretical calculations suggest the reaction proceeds through an intramolecular oxidation-acetoxyl rearrangement in a concerted process. scilit.comresearchgate.net The C5-O-acetyl group in the substrate has been identified as a crucial element for the formation of the oxetane ring by this enzyme. scilit.comresearchgate.net Understanding the enzymatic formation of this ring is a significant milestone and may enable the efficient heterologous reconstruction of the Paclitaxel biosynthetic pathway in the future. nih.govscilit.com

Utility as Fragments in Fragment-Based Drug Discovery

The unique physicochemical properties of the oxetane ring make it a desirable motif for inclusion in fragment libraries used in fragment-based drug discovery (FBDD). researchgate.netcore.ac.ukimperial.ac.uk FBDD is a method for identifying lead compounds where low-molecular-weight fragments that bind to a biological target are identified and then grown or combined to produce a higher-affinity lead. nih.govmdpi.com

Oxetane-containing fragments, such as 2-arylsulfonyl oxetanes, are attractive because they are non-planar, three-dimensional structures with favorable drug-like properties. rsc.orgmorressier.com These fragments can access new areas of chemical space and serve as starting points for the development of more complex, lead-like compounds. core.ac.ukimperial.ac.ukrsc.org The synthesis of diverse oxetane derivatives, including those from this compound, is crucial for expanding the diversity of fragment libraries. core.ac.uk Computational and experimental studies have shown that these fragments can be further functionalized through various chemical reactions, providing a divergent approach to novel oxetane-containing structures. imperial.ac.ukmorressier.com

Other Emerging Applications

Additives for Optoelectronic Materials (e.g., PEDOT:PSS thin films)

Derivatives of this compound are finding applications beyond pharmaceuticals, notably as additives in the field of organic electronics. Specifically, they have been investigated as additives for poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), a widely used conductive polymer. researchgate.netresearchgate.netit.pt

The addition of certain oxetane derivatives to aqueous dispersions of PEDOT:PSS can significantly enhance the conductivity of the resulting thin films, in some cases by more than three orders of magnitude. researchgate.netresearchgate.net This improvement is attributed to screening effects between the charged PEDOT and PSS chains, which leads to conformational changes in the PEDOT chains. researchgate.netit.pt Furthermore, these additives can improve the stability of the films towards water. researchgate.netit.pt Research has shown that oxetanes containing hydroxyl groups are particularly effective. researchgate.netit.pt The oxetanes can polymerize within the acidic PEDOT:PSS medium, forming a cross-linked network that contributes to both enhanced conductivity and water resistance. it.ptnih.gov

Stabilization of Organic Photovoltaics

The instability of organic photovoltaic (OPV) devices, particularly their susceptibility to degradation from photo-oxidation, is a major barrier to their commercialization. jos.ac.cnresearchgate.net Additives that can improve the stability of the active layer are therefore of great interest. While direct studies on this compound for this specific purpose are limited, the properties of oxetane-containing polymers suggest potential utility in this area.